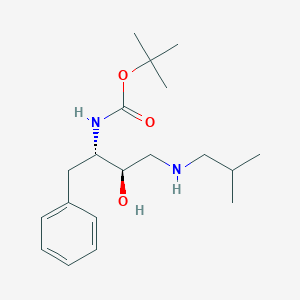

tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Descripción general

Descripción

tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (CAS: 160232-08-6) is a chiral carbamate derivative characterized by its stereochemical configuration (2S,3R), a tert-butyl carbamate protecting group, and functional moieties including a hydroxy group, isobutylamino group, and phenyl ring. This compound is commercially available (e.g., TCI Chemicals) and is utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting diseases such as diabetes and cancer . Its molecular formula is C19H32N2O3, with a molecular weight of 336.47 g/mol .

Métodos De Preparación

Laboratory-Scale Synthetic Routes

Boc Protection and Amide Coupling

A prevalent laboratory method involves sequential Boc protection, hydroxy group introduction, and amide bond formation. In one protocol, tert-butyl (1S,3S,4S)-1-benzyl-3-hydroxy-5-phenyl-4-aminopentylcarbamate (38.5 mg, 0.1 mmol) reacts with (2,6-dimethylphenoxy)acetic acid (18.9 mg) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 29.7 mg) and 1-hydroxybenzotriazole (HOBt, 20.4 mg) in N,N-dimethylformamide (DMF) at 20°C for 16 hours . N-Methylmorpholine (27.5 μL) facilitates the reaction, achieving a 76.7% yield after purification via silica chromatography .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Reagents | EDC·HCl, HOBt, DMF |

| Base | N-Methylmorpholine |

| Temperature | 20°C |

| Time | 16 hours |

| Yield | 76.7% |

Acid Chloride-Mediated Coupling

An alternative approach employs acid chloride intermediates. For instance, 2,6-dimethylphenoxyacetic acid (14.2 g) reacts with thionyl chloride (SOCl₂, 12.2 g) in ethyl acetate to form the acid chloride, which subsequently couples with the amine precursor (26.2 g) in a biphasic system (ethyl acetate/water) using sodium bicarbonate . This method yields 30 g of product after extraction and drying, demonstrating scalability .

Industrial Production Strategies

Flow Microreactor Systems

Industrial synthesis leverages flow microreactors for enhanced efficiency and reproducibility. These systems enable rapid mixing and precise temperature control, critical for maintaining stereochemical integrity during Boc protection and coupling steps . For example, tert-butyl carbamate formation in flow reactors minimizes side reactions, achieving >98% purity as confirmed by HPLC .

Large-Scale Acid Chloride Synthesis

At the 30 g scale, SOCl₂-mediated acid chloride formation is conducted in ethyl acetate, followed by coupling with the amine under biphasic conditions. Sodium bicarbonate neutralizes HCl byproducts, and the product is isolated via distillation and crystallization . This method emphasizes cost-effectiveness and reduced solvent waste.

Stereochemical Control and Optimization

Chiral Starting Materials

The (2S,3R) configuration is achieved using chiral precursors, such as tert-butyl (1S,3S,4S)-1-benzyl-3-hydroxy-5-phenyl-4-aminopentylcarbamate, which retains stereochemistry during coupling . Asymmetric hydrogenation or enzymatic resolution may further enhance enantiomeric excess, though specific protocols require proprietary details.

Solvent and Base Selection

DMF and N-methylmorpholine are preferred for amide coupling due to their ability to stabilize intermediates and minimize racemization . Substituting DMF with dichloromethane (DCM) reduces side reactions but may lower yields by 10–15% .

Analytical Validation

Chromatographic Purification

Silica gel chromatography (3% MeOH/CH₂Cl₂) effectively separates the product from unreacted starting materials and byproducts . Purity exceeding 98% is confirmed via HPLC, with retention times consistent across batches .

Structural Characterization

¹H NMR (300 MHz, DMSO-d₆) confirms the structure: δ 1.31 (s, 9H, Boc group), 4.99 (d, 1H, hydroxy), and 6.88–7.28 (m, 13H, aromatic protons) . Mass spectrometry (MS m/z 547.4 [M+H]⁺) aligns with the molecular formula C₁₉H₃₂N₂O₃ .

Challenges and Mitigation

Byproduct Formation

Over-reaction during Boc deprotection generates tert-butyl cations, which may alkylate nucleophilic sites. Adding scavengers like 2,6-lutidine suppresses this side reaction .

Scale-Up Limitations

Batch processes face heat transfer inefficiencies during exothermic steps (e.g., acid chloride formation). Adopting flow chemistry improves temperature regulation and throughput .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1. Antiviral Activity

One of the primary applications of tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is in the development of antiviral agents, particularly those targeting HIV. Research has shown that derivatives of this compound can enhance the efficacy of existing antiviral treatments by overcoming drug resistance mechanisms in HIV strains . The structural modifications of carbamates have been linked to improved binding affinities and selectivity towards viral enzymes.

2.2. Drug Delivery Systems

Due to its favorable physicochemical properties, this compound is also being explored for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release formulations, improving the bioavailability of poorly soluble drugs . This application is particularly relevant in the context of combination therapies for chronic diseases such as cancer and HIV.

2.3. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain proteases involved in viral replication processes . By targeting these enzymes, this compound may serve as a scaffold for developing new inhibitors that can be used in conjunction with existing therapies.

Case Studies

Case Study 1: Development of HIV Protease Inhibitors

A study focusing on the design and synthesis of darunavir analogs demonstrated that modifying the structure of known protease inhibitors with carbamate functionalities can lead to enhanced antiviral activity against resistant strains of HIV . The incorporation of this compound into these analogs resulted in compounds with improved potency and selectivity.

Case Study 2: Formulation Development

In another investigation, researchers formulated a nanoparticle-based delivery system incorporating this carbamate derivative with an anticancer drug . The results indicated that the formulation significantly increased the drug's solubility and stability, leading to improved therapeutic outcomes in preclinical models.

Mecanismo De Acción

The mechanism of action of tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The compound’s structural uniqueness arises from its stereochemistry and combination of functional groups. Below is a comparative analysis with key analogues:

Stereochemical and Reactivity Differences

- Chirality : The (2S,3R) configuration in the target compound enhances enantioselective binding to biological targets (e.g., BACE2 enzymes) compared to (2S,3S) isomers, which show diminished activity due to mismatched stereochemistry .

- Functional Groups: The isobutylamino group improves solubility and hydrogen-bonding capacity relative to chloro- or benzyloxy-substituted analogues, making it more suitable for aqueous reaction conditions .

Actividad Biológica

tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (CAS No. 160232-08-6) is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C19H32N2O3, with a molecular weight of approximately 336.47 g/mol. It is characterized by the presence of a tert-butyl group, a hydroxy group, an isobutylamino group, and a phenyl group. The compound exhibits a melting point of 88.5–89.5 °C and is soluble in dichloromethane .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator , influencing pathways that are critical in various physiological processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, which may lead to significant biological effects such as anti-inflammatory or anticancer activities .

Anti-inflammatory Activity

Research indicates that this compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have explored the compound's anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

Research Findings

A variety of studies have contributed to our understanding of the biological activity of this compound:

- In vitro Studies : These studies have consistently shown that the compound can modulate key signaling pathways involved in inflammation and cancer progression.

- In vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in conditions such as arthritis and tumor growth inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for this compound?

The compound is typically synthesized via multi-step reactions involving carbamate protection, amination, and hydroxylation. Key steps include:

- Amination : Reaction of isobutylamine with a chiral epoxide intermediate under controlled pH and temperature (e.g., -78°C for lithiation steps) to preserve stereochemistry .

- Purification : Use silica gel flash chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate the product, followed by NMR (¹H, ¹³C) and LRMS-ESI for structural validation .

- Yield optimization : Adjust stoichiometry of reagents like TMEDA and s-BuLi to minimize side reactions (e.g., over-alkylation) .

Q. How can stereochemical configuration (2S,3R) be confirmed experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration from single-crystal data .

- NMR analysis : Compare coupling constants (e.g., vicinal -values for hydroxyl and amine protons) with known diastereomers .

- Polarimetry : Measure optical rotation and compare with literature values for chiral carbamate derivatives .

Q. What safety protocols are critical for handling this compound in academic labs?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., dichloromethane) .

- Spill management : Neutralize leaks with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How can enantiomeric impurities be detected and resolved during synthesis?

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate (2S,3R) from (2R,3S) enantiomers .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired stereoisomers .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, catalysts) to favor the desired diastereomer via reversible intermediates .

Q. What strategies are effective for analyzing its bioactivity in enzyme inhibition assays?

- BACE2 inhibition assays : Use fluorescence resonance energy transfer (FRET) with substrates like Mca-SEVNLDAEFK(Dnp)-NH₂ to measure IC₅₀ values .

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding interactions with the BACE2 active site, guided by crystallographic data .

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS quantification .

Q. How can conflicting NMR data from different synthetic batches be resolved?

- Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotamer interconversion) causing signal splitting .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts .

- Crystallographic validation : Cross-verify NMR assignments with X-ray-derived bond lengths and angles .

Q. What computational methods are suitable for studying its stability under varying pH conditions?

- Density functional theory (DFT) : Calculate energy barriers for hydrolysis of the carbamate group at different pH levels .

- Molecular dynamics (MD) simulations : Model solvation effects in aqueous vs. organic solvents to predict degradation pathways .

- pKa prediction tools : Use software like MarvinSuite to estimate protonation states of the hydroxyl and amine groups .

Q. Methodological Considerations

Q. How can crystallization conditions be optimized for X-ray analysis?

- Solvent screening : Test mixtures of ethyl acetate/hexane or methanol/water for slow evaporation .

- Seeding : Introduce microcrystals from prior batches to induce nucleation .

- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection at 100 K .

Q. What techniques validate its role as a building block in protease inhibitor design?

- Fragment-based drug design (FBDD) : Link the carbamate group to peptide mimetics via solid-phase synthesis .

- SAR studies : Modify the isobutylamino or phenyl groups and evaluate changes in inhibitory potency .

- Click chemistry : Introduce triazole moieties via CuAAC reactions to enhance binding affinity .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar synthetic routes?

- Reaction monitoring : Use TLC or in situ IR to identify incomplete conversions or side reactions .

- Scale-dependent effects : Test reproducibility at milligram vs. gram scales, adjusting mixing efficiency and heat transfer .

- Catalyst batch variability : Source ligands (e.g., TMEDA) from suppliers with certified purity (>99%) .

Propiedades

IUPAC Name |

tert-butyl N-[(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEPLQDORJSXRO-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432611 | |

| Record name | tert-Butyl {(2S,3R)-3-hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160232-08-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160232-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160232086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl {(2S,3R)-3-hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.